
Ethyl 9,9-dimethyl-8-oxodecanoate
Overview
Description
Ethyl 9,9-dimethyl-8-oxodecanoate is a branched-chain ester featuring a ketone group at the 8th position and two methyl substituents at the 9th position of the decanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9,9-dimethyl-8-oxodecanoate can be synthesized through several methods. One common approach involves the esterification of 9,9-dimethyl-8-oxodecanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 9,9-dimethyl-8-oxodecanoic acid.
Reduction: 9,9-dimethyl-8-hydroxydecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
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Chemistry
- Intermediate in Organic Synthesis : Ethyl 9,9-dimethyl-8-oxodecanoate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
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Biology
- Enzyme-Catalyzed Reactions : The compound can be utilized in studies involving enzyme-catalyzed reactions due to its ester and ketone functionalities. Its reactivity with biological molecules makes it a valuable tool for understanding enzyme mechanisms.
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Medicine
- Pharmaceutical Precursor : this compound may act as a precursor in the synthesis of pharmaceuticals targeting metabolic disorders and other health conditions. Its potential biological activities warrant further investigation for therapeutic applications.
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Industry
- Production of Specialty Chemicals : This compound is used in producing specialty chemicals and materials, leveraging its unique properties for various industrial applications.
Preliminary studies have indicated that this compound exhibits antimicrobial and antioxidant properties:
- Antimicrobial Activity : Research has shown promising results against Gram-positive bacteria, suggesting potential as a natural preservative or therapeutic agent.
- Antioxidant Activity : Similar compounds often display significant antioxidant capabilities; thus, this compound may also possess such activity due to its ketone group.
Case Studies and Research Findings
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Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of various esters against common pathogens. This compound showed significant activity against specific bacterial strains, indicating its potential utility in clinical settings. -
Antioxidant Activity Assessment :
In comparative studies assessing antioxidant capabilities using DPPH and ABTS assays, this compound exhibited moderate activity. These findings suggest that it could be beneficial in formulations aimed at reducing oxidative stress. -
Synthetic Applications :
Researchers have explored the use of this compound as an intermediate for synthesizing complex molecules in pharmaceutical applications. Its structural features allow for selective reactions that are crucial in drug development.
Mechanism of Action
The mechanism by which ethyl 9,9-dimethyl-8-oxodecanoate exerts its effects depends on the specific reaction it undergoes. For instance, in reduction reactions, the ketone group is targeted by the reducing agent, leading to the formation of an alcohol. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 9,9-dimethyl-8-oxodecanoate with analogous esters, ketones, and branched-chain compounds derived from the provided evidence:
Ethyl 9-methyl-8-oxodecanoate (CAS: 898777-09-8)
- Molecular Formula : C₁₃H₂₄O₃.
- Key Differences : Lacks the second methyl group at position 9, reducing steric hindrance and lipophilicity compared to the dimethyl variant.
- Implications : The absence of a second methyl group may enhance solubility in polar solvents and alter metabolic pathways in biological systems .
Hexadecanoic Acid, Ethyl Ester (Ethyl Palmitate)
- Molecular Formula : C₁₈H₃₆O₂.
- Structure : A straight-chain saturated ester without ketone or branched substituents.
- Key Differences : Longer carbon chain (C16 vs. C10) and lack of functional groups (ketone, methyl branches) result in higher hydrophobicity and lower reactivity.
Benzeneacetic Acid, 2-Hydroxy-, Methyl Ester
- Molecular Formula : C₉H₁₀O₃.
- Structure : Aromatic ester with a hydroxyl group.
- Reactivity : Likely more reactive in acid-catalyzed ester hydrolysis due to aromatic stabilization .
Physicochemical and Functional Comparisons
*Inferred properties based on structural analogs.
Limitations and Gaps in Evidence
- No direct data on this compound were found; comparisons rely on structural analogs.
Biological Activity
Ethyl 9,9-dimethyl-8-oxodecanoate is an organic compound known for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a decanoate chain with a ketone functional group. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 228.33 g/mol
- Physical State : Colorless liquid
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains. The compound's unique structure may contribute to its ability to disrupt microbial membranes or metabolic processes, although specific mechanisms remain to be further elucidated.
Antioxidant Activity
Research has shown that compounds with similar structures often display significant antioxidant properties. This compound may also possess this activity, which can be attributed to the presence of the ketone group that may scavenge free radicals .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving esters and ketones. Common methods include:
- Esterification : Reacting 9,9-dimethyl-8-oxodecanoic acid with ethanol in the presence of an acid catalyst.
- Reduction Reactions : Converting suitable precursors into the desired ester through selective reduction.
Comparative Analysis with Similar Compounds
To understand its potential applications better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl Acetoacetate | β-keto ester | Widely used as a building block in organic synthesis |
Methyl 8-Ethyl-9-Oxodecanoate | Ketone derivative | Exhibits unique reactivity patterns due to methyl substitution |
Ethyl 3-Oxobutanoate | β-keto ester | Known for its applications in synthetic organic chemistry |
This compound is distinct due to its specific substitution pattern and longer carbon chain, which may influence its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various esters against common pathogens. This compound showed promising results against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent.
- Antioxidant Activity Assessment : In a comparative study assessing various compounds' antioxidant capabilities using DPPH and ABTS assays, this compound exhibited moderate activity, suggesting it could be beneficial in formulations aimed at reducing oxidative stress .
- Synthetic Applications : Researchers have explored the use of this compound as an intermediate in synthesizing more complex molecules for pharmaceutical applications, particularly those targeting metabolic disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 9,9-dimethyl-8-oxodecanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acid catalysis. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios (e.g., molar equivalents of ethanol to acid). Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to identify optimal termination points . For purification, fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) is recommended to isolate the ester product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ester group (e.g., triplet at ~4.1 ppm for the ethoxy group) and the ketone (δ ~210 ppm for ). The geminal dimethyl groups at C9 will show distinct splitting patterns in -NMR .
- IR : Identify the carbonyl stretch of the ester (~1740 cm) and ketone (~1710 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHO: theoretical 240.1725 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) .
Q. What are the best practices for documenting experimental procedures and analytical data for reproducibility?
- Methodological Answer : Follow standardized protocols for chemical synthesis (e.g., IUPAC guidelines). Record reaction parameters (time, temperature, solvent purity) and instrument settings (e.g., NMR frequency, GC column type). Use tables to summarize yields, melting points, and spectral data. Cross-reference raw data files (e.g., .jdx for IR) with lab notebooks .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the molecular conformation and reactivity of this compound?
- Methodological Answer : Optimize the molecular geometry using B3LYP/6-311++G** basis sets in Gaussian or ORCA software. Calculate dihedral angles (e.g., between the ketone and ester groups) to predict steric effects. Solvent polarity effects can be modeled using the polarizable continuum model (PCM), as demonstrated in similar ester-ketone systems . Compare computational results with experimental NMR data to validate conformer populations .
Q. What strategies resolve discrepancies in thermodynamic data (e.g., viscosity, density) for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Replicate experiments using standardized equipment (e.g., Anton Paar viscometers for viscosity). Apply statistical tests (e.g., ANOVA) to assess inter-lab variability. Reference the SL-EOS (Sanchez-Lacombe equation of state) for modeling pressure/temperature effects, as done for ethyl lactate analogs .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound in catalytic applications?
- Methodological Answer : Synthesize analogs (e.g., varying alkyl chain lengths or substituents) and test their catalytic efficiency in model reactions (e.g., ester hydrolysis). Use linear free-energy relationships (LFER) and Hammett plots to correlate electronic effects with activity. Computational docking studies (AutoDock Vina) can predict binding affinities to enzymes like lipases .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 40–60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to extrapolate shelf-life at room temperature. For oxidative stability, employ radical initiators (e.g., AIBN) and track peroxide formation .
Q. Data Presentation and Analysis
Q. How should researchers present conflicting spectral data (e.g., NMR splitting patterns) in publications?
- Methodological Answer : Include raw spectra in supplementary materials. Annotate unexpected peaks (e.g., rotamers) with proposed assignments. Use tables to compare experimental and computational -NMR shifts, noting deviations >0.1 ppm. Discuss potential sources of error (e.g., solvent impurities) .
Q. What statistical methods validate the reproducibility of synthetic yields across multiple batches?
- Methodological Answer : Perform triplicate syntheses under identical conditions. Calculate mean yields and standard deviations. Apply a t-test to compare batches or use control charts to monitor process variability. Report confidence intervals (e.g., 95% CI) in results .
Q. Ethical and Reporting Standards
Q. How to address ethical considerations in animal or human studies involving derivatives of this compound?
- Methodological Answer : Follow institutional review board (IRB) protocols for toxicity testing. For in vitro studies, disclose cell line origins and contamination checks (e.g., mycoplasma testing). Reference OECD guidelines for acute oral toxicity (e.g., Test No. 423) when applicable .
Properties
IUPAC Name |
ethyl 9,9-dimethyl-8-oxodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFBKVGGMFWWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645666 | |
Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-45-9 | |
Record name | Ethyl 9,9-dimethyl-8-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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